An In-depth Technical Guide to Boc-Aeg(Fmoc)-OH: A Cornerstone for Advanced Peptide Nucleic Acid Synthesis
An In-depth Technical Guide to Boc-Aeg(Fmoc)-OH: A Cornerstone for Advanced Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic biology and drug development, Peptide Nucleic Acids (PNAs) represent a class of synthetic polymers with profound potential. Their unique N-(2-aminoethyl)glycine (AEG) backbone, which replaces the sugar-phosphate backbone of DNA and RNA, confers remarkable properties, including high binding affinity to complementary nucleic acids and exceptional resistance to enzymatic degradation. Central to the construction of these promising molecules is the availability of high-purity, well-characterized building blocks. This guide provides a comprehensive technical overview of Boc-Aeg(Fmoc)-OH (CAS Number 143192-34-1), a pivotal monomer for the synthesis of PNA oligomers utilizing the widely adopted Fmoc solid-phase peptide synthesis (SPPS) strategy.
This document will delve into the core chemical properties of Boc-Aeg(Fmoc)-OH, provide a detailed, field-proven protocol for its synthesis, and offer a step-by-step guide for its incorporation into PNA oligomers. Furthermore, we will explore the essential analytical techniques for the characterization and quality control of both the monomer and the resulting PNA sequences, ensuring the scientific integrity and reproducibility of your research.
Core Chemical Properties
Boc-Aeg(Fmoc)-OH, systematically named 2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)(tert-butoxycarbonyl)amino)acetic acid, is a bifunctional molecule meticulously designed for orthogonal protection strategies in chemical synthesis.
| Parameter | Value |
| CAS Number | 143192-34-1 |
| Molecular Formula | C24H28N2O6 |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents |
| Storage | Store at 2-8°C, desiccated |
The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is the cornerstone of its utility. The Fmoc group, labile to basic conditions (e.g., piperidine), serves as the temporary protecting group for the primary amine, which will form the amide backbone of the PNA.[1] Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid), making it an ideal permanent protecting group for the secondary amine during chain elongation. This orthogonality is fundamental to the stepwise and controlled assembly of PNA oligomers on a solid support.[]
Synthesis of Boc-Aeg(Fmoc)-OH: A Scalable and Efficient Route
The synthesis of Boc-Aeg(Fmoc)-OH is a multi-step process that can be performed on a large scale. The following protocol is based on established methods for the synthesis of the PNA backbone.[3]
Experimental Protocol: Synthesis of Boc-Aeg(Fmoc)-OH
Materials:
-
N-Boc-ethylenediamine
-
Benzyl bromoacetate
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Palladium on carbon (10%)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
Methodology:
-
Synthesis of Boc-Aeg(H)-OBn:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) in DCM.
-
Add DIPEA (1.2 eq) to the solution.
-
Slowly add benzyl bromoacetate (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Boc-Aeg(H)-OBn.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-Aeg(H)-OBn in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the TFA salt of the free amine.
-
-
Fmoc Protection:
-
Dissolve the TFA salt in a mixture of DCM and saturated aqueous NaHCO3 solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-Aeg(Fmoc)-OBn.
-
-
Benzyl Ester Deprotection (Hydrogenolysis):
-
Dissolve the purified Boc-Aeg(Fmoc)-OBn in methanol.
-
Add 10% Palladium on carbon (catalytic amount).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, Boc-Aeg(Fmoc)-OH.
-
Caption: Synthetic pathway for Boc-Aeg(Fmoc)-OH.
Incorporation of Boc-Aeg(Fmoc)-OH in Solid-Phase PNA Synthesis
Boc-Aeg(Fmoc)-OH is a versatile building block for the synthesis of PNA oligomers using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized procedure for the incorporation of a single Boc-Aeg(Fmoc)-OH monomer onto a solid support.
Experimental Protocol: Manual PNA Synthesis Cycle
Materials:
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
Boc-Aeg(Fmoc)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., TFA/m-cresol 95:5)[5]
-
Diethyl ether
Methodology:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
-
-
Coupling of Boc-Aeg(Fmoc)-OH:
-
In a separate vial, dissolve Boc-Aeg(Fmoc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful coupling.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent monomer to be added to the PNA sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol 95:5) for 1.5-2 hours at room temperature to cleave the PNA from the resin and remove the Boc protecting groups from the backbone and any side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and dry the crude product.
-
Caption: A single cycle in PNA solid-phase synthesis.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to ensure the quality and purity of both the Boc-Aeg(Fmoc)-OH monomer and the final PNA oligomer.
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Boc-Aeg(Fmoc)-OH and the synthesized PNA.
Typical HPLC Conditions for Boc-Aeg(Fmoc)-OH:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point for purity analysis.[6]
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm (for the Fmoc group)
Typical HPLC Conditions for PNA Oligomers:
-
Column: C8 or C18
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A shallow gradient, for example, 5% to 35% B over 30 minutes, is typically used. The exact gradient will depend on the length and sequence of the PNA.
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Temperature: Analysis is often performed at an elevated temperature (e.g., 55°C) to prevent aggregation of the PNA oligomer.[5]
Mass Spectrometry
Mass spectrometry is used to confirm the identity of the synthesized molecules by determining their molecular weight.
-
For Boc-Aeg(Fmoc)-OH: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ adduct.
-
For PNA Oligomers: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or ESI mass spectrometry is used to confirm the molecular weight of the full-length product. The observed mass should match the calculated mass of the desired PNA sequence.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
For Boc-Aeg(Fmoc)-OH: 1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) can be used to confirm the structure and the presence of the Boc and Fmoc protecting groups. The spectra will show characteristic peaks for the aromatic protons of the fluorenyl group, the tert-butyl protons of the Boc group, and the methylene protons of the ethylenediamine and glycine backbone.
Conclusion
Boc-Aeg(Fmoc)-OH is an indispensable building block for the synthesis of high-quality peptide nucleic acids. Its orthogonal protecting group strategy allows for efficient and controlled chain elongation using well-established Fmoc-based solid-phase synthesis protocols. By following the detailed synthetic and analytical procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently produce and characterize PNA oligomers for a wide range of applications, from diagnostics to therapeutics. The rigorous application of these methods will ensure the scientific validity and reproducibility of their work, paving the way for new discoveries and innovations in the field of synthetic biology.
References
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.
- Thomson, D. S., & Grealis, J. C. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Organic Chemistry, 1(3), 125-129.
-
AAPPTec. (n.d.). N-Terminal Deprotection. Retrieved from [Link]
- Thum, C., et al. (2021). Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. European Journal of Organic Chemistry, 2021(19), 2792-2801.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3489-3511.
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
